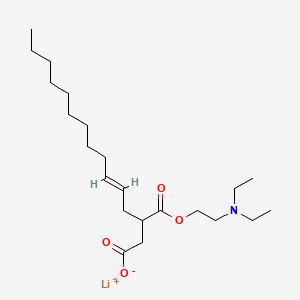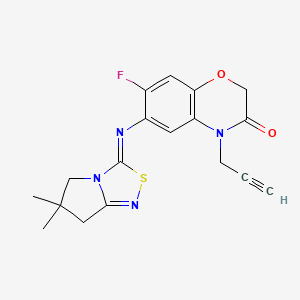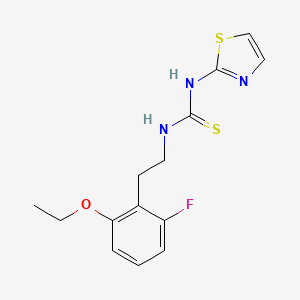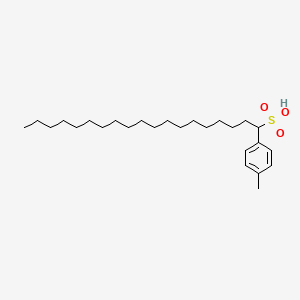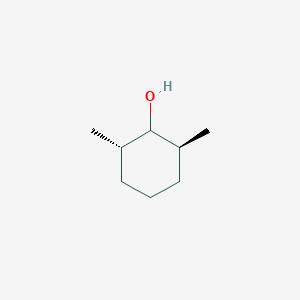
alpha,alpha,beta-2,6-Dimethylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha,beta-2,6-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexanol, where two methyl groups are attached to the cyclohexane ring at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,beta-2,6-Dimethylcyclohexanol typically involves the hydrogenation of 2,6-dimethylphenol. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation process converts the aromatic ring of 2,6-dimethylphenol into a saturated cyclohexanol ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha,beta-2,6-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexanoic acid.
Reduction: Formation of 2,6-dimethylcyclohexane.
Substitution: Formation of 2,6-dimethylcyclohexyl halides or ethers.
Aplicaciones Científicas De Investigación
Alpha,alpha,beta-2,6-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha,alpha,beta-2,6-Dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Alpha,alpha,beta-2,6-Dimethylcyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound, which lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethylcyclohexanone: An oxidized form of this compound.
2,6-Dimethylcyclohexane: A fully reduced form of the compound.
The presence of the methyl groups in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity, distinguishing it from its analogs.
Propiedades
Número CAS |
39170-83-7 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(2S,6S)-2,6-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
MOISVRZIQDQVPF-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H](C1O)C |
SMILES canónico |
CC1CCCC(C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




